Cas no 1428124-08-6 ((E)-2-Cyano-3-(3-ethoxy-4-methoxyphenyl)-N-pyridin-4-ylprop-2-enamide)
(E)-2-Cyano-3-(3-ethoxy-4-methoxyphenyl)-N-pyridin-4-ylprop-2-enamide is a synthetic organic compound featuring a cyanoacrylamide scaffold with distinct ethoxy and methoxy substituents on the phenyl ring, coupled with a pyridine moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate for kinase inhibitors or other biologically active molecules. The conjugated double bond and electron-withdrawing cyano group enhance reactivity, facilitating selective modifications. Its well-defined molecular architecture allows for precise structure-activity relationship studies. The compound’s solubility in common organic solvents simplifies handling in synthetic workflows. Rigorous analytical characterization ensures high purity, making it suitable for research applications requiring reproducibility.
1428124-08-6 structure
Product Name:(E)-2-Cyano-3-(3-ethoxy-4-methoxyphenyl)-N-pyridin-4-ylprop-2-enamide
CAS No:1428124-08-6
MF:C18H17N3O3
MW:323.345884084702
CID:6453876
PubChem ID:97993014
Update Time:2025-06-07
(E)-2-Cyano-3-(3-ethoxy-4-methoxyphenyl)-N-pyridin-4-ylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
-
- 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide
- EN300-26587267
- 1428124-08-6
- (E)-2-Cyano-3-(3-ethoxy-4-methoxyphenyl)-N-pyridin-4-ylprop-2-enamide
- Z1556165499
-
- Inchi: 1S/C18H17N3O3/c1-3-24-17-11-13(4-5-16(17)23-2)10-14(12-19)18(22)21-15-6-8-20-9-7-15/h4-11H,3H2,1-2H3,(H,20,21,22)/b14-10+
- InChI Key: DHGFRESLXYXACV-GXDHUFHOSA-N
- SMILES: O(CC)C1C(=CC=C(/C=C(\C#N)/C(NC2C=CN=CC=2)=O)C=1)OC
Computed Properties
- Exact Mass: 323.12699141g/mol
- Monoisotopic Mass: 323.12699141g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 491
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 84.2Ų
(E)-2-Cyano-3-(3-ethoxy-4-methoxyphenyl)-N-pyridin-4-ylprop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26587267-0.05g |
2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide |
1428124-08-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
(E)-2-Cyano-3-(3-ethoxy-4-methoxyphenyl)-N-pyridin-4-ylprop-2-enamide Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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